![molecular formula C25H20FN3O2 B2412737 5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-48-0](/img/structure/B2412737.png)
5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
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Description
“5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the class of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells .
Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth and metastasis . Further studies could lead to the development of targeted therapies.
- Anti-inflammatory Effects : The quinoline scaffold has anti-inflammatory properties, making this compound a candidate for designing novel anti-inflammatory drugs .
- Building Block in Organic Synthesis : Quinoline derivatives, including this compound, serve as valuable building blocks for creating complex molecules in synthetic chemistry .
- Catalytic Applications : Researchers have used quinoline derivatives in catalytic reactions, such as protodeboronation, which can expedite the synthesis of various compounds .
- Electrolyte Formulation for Lithium-Ion Batteries (LIBs) : Recent studies have explored the use of 4-fluorobenzyl cyanide (a related compound) as a solvent to formulate low-energy-barrier electrolytes in LIBs . Investigating similar properties in our compound could lead to advancements in energy storage technology.
- Dye Sensitizers : Quinoline-based organic dyes have been used as sensitizers in dye-sensitized solar cells (DSSCs) and other optoelectronic devices . Our compound’s photophysical properties may contribute to efficient energy conversion.
- Fluorescent Labeling : Quinoline derivatives can serve as fluorescent probes for biological imaging. Researchers have explored their use in visualizing cellular processes and detecting specific biomolecules .
- Total Synthesis of Natural Products : Quinoline derivatives have been employed in the formal total synthesis of natural products, such as alkaloids and other bioactive compounds . Our compound’s unique structure may find applications in this context.
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Material Science and Electrolytes
Photophysics and Optoelectronics
Biological Imaging and Fluorescent Probes
Natural Product Synthesis
properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-30-19-9-5-17(6-10-19)24-22-15-29(14-16-3-7-18(26)8-4-16)23-12-11-20(31-2)13-21(23)25(22)28-27-24/h3-13,15H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDKZDOBZYVHDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline |
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